Cas no 1774896-33-1 (3-Bromo-4-(thiazolidin-3-yl)benzonitrile)
3-Bromo-4-(thiazolidin-3-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(thiazolidin-3-yl)benzonitrile
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- Inchi: 1S/C10H9BrN2S/c11-9-5-8(6-12)1-2-10(9)13-3-4-14-7-13/h1-2,5H,3-4,7H2
- InChI Key: FHGBVUPRZUSILK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C=CC=1N1CSCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 250
- Topological Polar Surface Area: 52.3
3-Bromo-4-(thiazolidin-3-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511018-1g |
3-Bromo-4-(thiazolidin-3-yl)benzonitrile |
1774896-33-1 | 97% | 1g |
$597 | 2023-03-04 | |
| Ambeed | A489879-1g |
3-Bromo-4-(thiazolidin-3-yl)benzonitrile |
1774896-33-1 | 97% | 1g |
$609.0 | 2024-04-22 |
3-Bromo-4-(thiazolidin-3-yl)benzonitrile Suppliers
3-Bromo-4-(thiazolidin-3-yl)benzonitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 3-Bromo-4-(thiazolidin-3-yl)benzonitrile
3-Bromo-4-(thiazolidin-3-yl)benzonitrile: A Comprehensive Overview
The compound with CAS No. 1774896-33-1, commonly referred to as 3-Bromo-4-(thiazolidin-3-yl)benzonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom, a benzonitrile group, and a thiazolidine ring. The thiazolidine moiety, a five-membered ring containing sulfur and nitrogen atoms, is particularly notable for its potential bioactivity and versatility in chemical synthesis.
Recent studies have highlighted the importance of benzonitrile derivatives in drug discovery, with this compound being no exception. The presence of the bromine atom at the meta position of the benzene ring introduces electronic effects that can significantly influence the molecule's reactivity and binding affinity. This makes 3-Bromo-4-(thiazolidin-3-yl)benzonitrile a promising candidate for exploring new therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug development.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazolidine ring. Researchers have employed various methods, including cyclization reactions and nucleophilic substitutions, to construct this core structure. The integration of the benzonitrile group and bromine atom is achieved through carefully designed substitution reactions, ensuring high yields and purity. These synthetic strategies not only demonstrate the molecule's accessibility but also pave the way for further structural modifications to enhance its pharmacokinetic properties.
One of the most exciting aspects of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile is its potential as a lead compound in medicinal chemistry. Preclinical studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to modulate cellular signaling pathways associated with cancer progression suggests its potential as an anti-cancer agent. These findings underscore the importance of further research to optimize its bioavailability and efficacy.
In terms of applications, this compound has found utility in both academic research and industrial settings. Its use as an intermediate in organic synthesis has enabled the creation of more complex molecules with diverse biological activities. Furthermore, its incorporation into combinatorial libraries has facilitated high-throughput screening for novel drug candidates. The versatility of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile makes it a valuable tool for chemists and pharmacologists alike.
Looking ahead, advancements in computational chemistry and artificial intelligence are expected to play a pivotal role in unlocking new insights into this compound's properties. Machine learning algorithms can aid in predicting its interactions with biological targets, while quantum mechanical calculations can provide deeper understanding of its electronic structure. Such innovations will undoubtedly accelerate the development of this compound into clinically relevant therapeutics.
In conclusion, 3-Bromo-4-(thiazolidin-3-yl)benzonitrile represents a compelling example of how structural diversity can lead to functional versatility in organic compounds. With ongoing research and technological advancements, this molecule holds immense potential to contribute to the advancement of medicine and materials science.
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